2,2-Dichloroacetophenone
Description
Significance in Chemical Sciences and Medicinal Chemistry Research
In the realm of chemical sciences, 2,2-dichloroacetophenone is recognized as a versatile synthetic building block. solubilityofthings.com The reactivity imparted by the two chlorine atoms at the α-position makes it a key precursor for synthesizing a wide array of more complex organic molecules. cymitquimica.com For instance, it can be hydrolyzed under alkaline conditions to produce mandelic acid, showcasing its utility in creating valuable chemical products from readily available starting materials. google.com Furthermore, its derivatives have been developed for specialized applications, such as a mild and biocompatible method for constructing disulfide bridges in peptides, a process that is highly selective and atom-economic. acs.org
The importance of this compound extends significantly into medicinal chemistry. It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. cymitquimica.compatsnap.com Research has identified it as an inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), a family of enzymes that are promising targets for cancer therapy due to their abnormal expression in cancer cells. chemicalbook.comdovepress.com Specifically, this compound (also referred to as DAP in some studies) has been investigated as a PDK1 inhibitor for its potential in anti-cancer therapies. uq.edu.au Studies have shown that it can inhibit prostate cancer cell proliferation, migration, and colony formation at significantly lower concentrations than other established inhibitors. uq.edu.au This has spurred further research into designing novel analogs based on its structure to develop more potent and selective anticancer agents. dovepress.com
Historical Context of Halogenated Acetophenones Research
The study of acetophenone (B1666503) and its derivatives has a history stretching back to the 19th century, with the first synthesis of acetophenone itself occurring in 1857. nih.gov The industrial synthesis, based on the Friedel-Crafts reaction, was established in the early 20th century. nih.gov The introduction of halogens into organic molecules, a process known as halogenation, has long been a fundamental strategy in synthetic chemistry to modulate the chemical and biological properties of compounds.
The synthesis of halogenated acetophenones, including chlorinated variants, is most commonly achieved through the direct α-halogenation of the parent ketone. mdpi.com Over the years, numerous methods have been developed for this purpose, reflecting the ongoing interest in these compounds as synthetic intermediates. mdpi.com Early methods often relied on elemental halogens, while later advancements introduced a variety of reagents and catalytic systems to improve yield, selectivity, and reaction conditions. mdpi.com For example, the preparation of dichloro- and trichloroacetophenones using acetyl chloride and dichlorobenzene or trichlorobenzenes in the presence of aluminum chloride (a classic Friedel-Crafts acylation) was described in patents from the mid-20th century. google.comgoogle.com The persistent challenge in some chlorination reactions has been controlling the degree of halogenation to avoid undesired byproducts like dichlorinated compounds when a monochlorinated product is desired. mdpi.com The continued exploration of halogenated acetophenones is driven by their proven utility as precursors for a vast range of heterocyclic compounds and pharmacologically active molecules. mdpi.com
Scope and Research Objectives for Advanced Studies of the Compound
Current and future research on this compound is focused on leveraging its unique chemical properties for advanced applications, particularly in medicinal chemistry and materials science. A primary objective is the continued development of novel therapeutic agents. Building on its identified activity as a PDK1 inhibitor, researchers are designing and synthesizing new derivatives to enhance potency and selectivity against cancer cells. dovepress.com One study, for instance, explored 4'-alkoxy analogues, which yielded inhibitors with significantly increased potency. dovepress.com
Another key research area aims to overcome the compound's practical limitations, such as its poor aqueous solubility and lower stability, which can hinder its therapeutic application. uq.edu.au Advanced studies are exploring nano-formulations, such as encapsulating this compound in lactoferrin nanoparticles, to improve its delivery, stability, and targeting of cancer cells. uq.edu.au
Further research objectives include:
Exploring Multi-Targeting Approaches: Investigating derivatives that can simultaneously inhibit multiple biological targets, a promising strategy for treating complex diseases like cancer and overcoming drug resistance. rsc.org
Expanding Synthetic Utility: Developing new synthetic methodologies that utilize this compound as a key building block for novel heterocyclic systems and other complex molecular architectures. ariviyalpublishing.com
Thermochemical Studies: Conducting systematic studies to understand the energetic effects of substitutions on the acetophenone framework, which provides fundamental data for predicting the stability and reactivity of new derivatives. researchgate.net
These advanced studies underscore the compound's potential to contribute to significant discoveries, from new cancer therapies to innovative synthetic methods.
Compound Names Mentioned
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERJZAHSUZVMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051939 | |
| Record name | 2,2-Dichloro-1-phenylethanone | |
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Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2648-61-5 | |
| Record name | 2,2-Dichloroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2648-61-5 | |
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| Record name | 2,2-Dichloroacetophenone | |
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| Record name | 2,2-Dichloroacetophenone | |
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| Record name | Ethanone, 2,2-dichloro-1-phenyl- | |
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| Record name | 2,2-Dichloro-1-phenylethanone | |
| Source | EPA DSSTox | |
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| Record name | 2,2-Dichloroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,2-DICHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VJ32JJ8LH | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Regioselective Chlorination Strategies for Acetophenone (B1666503) Derivatization
Regioselective chlorination is crucial for the specific synthesis of 2,2-dichloroacetophenone from acetophenone, targeting the α-carbon position while avoiding unwanted ring substitution.
Direct Halogenation Protocols and Optimization
Direct chlorination of acetophenone is a primary route to this compound. A common method involves treating acetophenone with chlorine gas in a suitable solvent like glacial acetic acid. The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of trichloroacetophenone. orgsyn.org For instance, maintaining the temperature below 60°C minimizes the formation of this by-product. orgsyn.org The reaction is typically continued until the absorption of excess chlorine is observed, indicated by a yellow coloration of the reaction mixture. orgsyn.org Pouring the mixture over ice facilitates the separation of the oily this compound product. orgsyn.org Yields from this method can be quite high, ranging from 90–97%. orgsyn.org
Optimization of direct chlorination has been explored to enhance selectivity for the desired 2,2-dichlorinated product. It has been found that saturating the reaction mixture with hydrogen chloride can increase the selectivity towards this compound. google.com The use of a solvent system containing at least 50% formic acid has also been shown to significantly improve the yield of the 2,2-dichlorinated compound to as high as 99%. googleapis.com
Table 1: Direct Halogenation of Acetophenone
| Chlorinating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chlorine | Glacial Acetic Acid | None | < 60 | 90-97 | orgsyn.org |
| Chlorine | Formic Acid/Acetic Acid | Hydrogen Chloride | 30 | 99 | googleapis.com |
| N-chlorosuccinimide (NCS) | Acetic Acid | Benzoyl Peroxide | Reflux | 86.4-87.0 | google.com |
| 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) | Methanol (B129727) | p-toluenesulfonic acid | 30-35 | High | researchgate.net |
Targeted Oxidation-Chlorination Routes
Oxidation-chlorination provides an alternative pathway for the synthesis of this compound. One such method involves the reaction of styrene (B11656) with concentrated hydrochloric acid and hydrogen peroxide. google.com This initial step yields a mixture of this compound and 2-chloroacetophenone (B165298). google.com The mixture is then treated with chlorine gas in acetic acid to convert the remaining 2-chloroacetophenone into the desired this compound. google.com This approach utilizes inexpensive and less hazardous starting materials. google.com
Another oxidative approach involves the use of a Fe-Ba binary oxide catalyst with hydrochloric acid as the chlorine source and hydrogen peroxide as the oxidant. nih.govmdpi.com While this system has been shown to be effective for the chlorination of various aromatic compounds, in the case of acetophenone, chlorination preferentially occurs on the methyl group rather than the aromatic ring. nih.govmdpi.com
Sonochemical Approaches to this compound Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, has been explored as a means to enhance the synthesis of various organic compounds. The phenomenon of acoustic cavitation, induced by ultrasonic waves, can accelerate reaction rates and improve yields. tandfonline.comtandfonline.com While specific studies detailing the direct synthesis of this compound using sonochemical methods are not prevalent in the provided results, the general principles of sonochemistry suggest its potential applicability. Ultrasonic irradiation is known to be particularly beneficial in heterogeneous reactions, especially those involving solid catalysts. tandfonline.comtandfonline.com This suggests that sonication could potentially enhance the efficiency of catalytic chlorination methods for acetophenone. For instance, in related syntheses, ultrasound has been used to promote Claisen-Schmidt condensations involving substituted acetophenones, leading to high yields in significantly reduced reaction times under mild, solvent-free conditions. tandfonline.comtandfonline.com
Derivatization from 2-Chloroacetophenone Precursors
This compound can be synthesized from 2-chloroacetophenone. This is often a subsequent step in a multi-step synthesis. For example, in the oxidation-chlorination route starting from styrene, the intermediate product is a mixture containing 2-chloroacetophenone, which is then fully converted to this compound by further chlorination with chlorine gas in acetic acid. google.com Another approach involves the reaction of m-chloroacetophenone with N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (Lucidol) to produce 2,3'-dichloroacetophenone. google.com While this yields a different isomer, the principle of α-chlorination of a chloro-substituted acetophenone is demonstrated.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make chemical processes more environmentally friendly by using less hazardous reagents, reducing waste, and improving energy efficiency.
Eco-Friendly Reagents and Catalysts
Research into greener synthetic routes for chloro-aromatic compounds has focused on replacing hazardous chlorinating agents and using benign catalysts and solvents. For instance, the use of sodium chloride as a chlorine source with a hypervalent iodine catalyst in an acidic medium presents a more environmentally safe and economical process. google.com This system can achieve quantitative conversions even for less activated substrates like acetophenone. google.com Another green approach involves using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a chlorinating agent, which is considered safer and more stable than chlorine gas. researchgate.netgoogle.com The by-product of this reaction can be recycled, adding to the sustainability of the process. researchgate.net Similarly, trichloroisocyanuric acid is another safe and stable solid reagent that can be used for chlorination, avoiding the need for elemental chlorine. researchgate.net The use of aqueous hydrogen peroxide as an oxidant in combination with hydrochloric acid and a catalyst also represents a more environmentally friendly approach to chlorination reactions. nih.govmdpi.com
Table 2: Eco-Friendly Reagents and Catalysts
| Reagent/Catalyst System | Substrate | Key Green Feature(s) | Reference |
|---|---|---|---|
| Sodium Chloride / Hypervalent Iodine | Acetophenone | Use of abundant and non-toxic NaCl as chlorine source. | google.com |
| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Acetophenones | Safer, stable solid chlorinating agent; recyclable by-product. | researchgate.net |
| Trichloroisocyanuric acid | Unsaturated compounds | Safe, stable solid reagent; avoids use of chlorine gas. | researchgate.net |
| Fe-Ba binary oxides / HCl / H₂O₂ | Arenes, Alcohols | Use of environmentally friendly H₂O₂ as oxidant. | nih.govmdpi.com |
Solvent-Minimizing or Aqueous Reaction Conditions
The push towards green chemistry has led to several innovative strategies for the synthesis of this compound and related α,α-dichloroketones that significantly reduce or eliminate the need for conventional organic solvents.
One prominent solvent-free approach involves the direct dichlorination of methyl ketones using sulfuryl chloride. researchgate.net This method is notable for its simplicity and efficiency, proceeding without the need for any catalyst and yielding the desired gem-dichloro compounds in moderate to excellent yields. researchgate.net
Electrochemical methods have also emerged as a powerful, eco-friendly alternative. An electrochemical oxydihalogenation of alkynes has been successfully developed to produce α,α-dihaloacetophenones. researchgate.net This process is typically carried out in a divided cell using constant current within an aqueous medium, operating smoothly at room temperature without the need for metal catalysts or chemical oxidants. researchgate.net
Furthermore, syntheses in aqueous or partially aqueous systems have been achieved. A novel method utilizes N-chlorosuccinimide (NCS) as the chlorine source in combination with recyclable copper-ferrite (Cu@CuFe2O4) magnetic nanoparticles as a catalyst. researchgate.netresearchgate.net This reaction proceeds efficiently in aqueous trifluoroethanol (TFE), and the magnetic catalyst can be recovered and reused multiple times without a significant loss of activity. researchgate.netresearchgate.net Another innovative approach employs visible light to induce the oxidative α-keto-dichlorination of aryl alkynes. researchgate.net Using copper(II) chloride as a photoredox catalyst in the presence of air, this reaction generates the target dichloroketones at room temperature. researchgate.net
Table 1: Solvent-Minimizing and Aqueous Syntheses of α,α-Dichloroacetophenones This table is interactive. Users can sort and filter the data.
| Method Type | Key Reagents | Catalyst | Conditions | Key Advantage |
|---|---|---|---|---|
| Direct Dichlorination | Methyl Ketones, Sulfuryl Chloride | None | Solvent-free | Simplicity, no catalyst needed researchgate.net |
| Electrochemical | Alkynes, Halide Source | None (Electrolysis) | Aqueous media, Room temp. | Metal and oxidant-free researchgate.net |
| Catalytic Dichlorination | Arylalkynes, N-chlorosuccinimide (NCS) | Cu@CuFe2O4 nanoparticles | Aqueous Trifluoroethanol (TFE) | Recyclable catalyst researchgate.netresearchgate.net |
| Photocatalytic | Aryl Alkynes, O2 (from air) | Copper(II) Chloride (CuCl2) | Visible light, Room temp. | Uses light energy, mild conditions researchgate.net |
Mechanistic Elucidation of Compound Formation Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. The formation of this compound can proceed through several distinct pathways depending on the starting materials and reaction conditions.
The traditional and most direct pathway is the stepwise electrophilic α-chlorination of acetophenone . This reaction is typically performed using chlorine gas in a solvent like acetic acid. orgsyn.org The mechanism is believed to proceed through an enol or enolate intermediate of acetophenone. The first chlorination step yields 2-chloroacetophenone. This monochlorinated ketone is then subjected to a second chlorination at the same α-carbon, again likely via an enolate intermediate, to form this compound. orgsyn.org The reaction's progression is indicated by the evolution of hydrochloric acid gas. orgsyn.org
A different pathway begins with styrene , which undergoes an oxidation-chlorination process. google.com In this method, styrene reacts with reagents like concentrated hydrochloric acid and hydrogen peroxide to yield a mixture of this compound and 2-chloroacetophenone. google.com This mixture is subsequently treated with chlorine gas to convert the remaining 2-chloroacetophenone into the final this compound product. google.com This approach is considered more environmentally friendly due to the use of inexpensive and low-toxicity styrene as the starting material. google.com
More recently developed methods involving alkynes operate through radical-based mechanisms . In the visible light-induced synthesis using CuCl2, the photoexcited catalyst generates a chlorine radical (Cl•). researchgate.net This highly reactive radical then adds across the carbon-carbon triple bond of the alkyne, initiating a cascade that, in the presence of oxygen, leads to the formation of the α,α-dichloroketone. researchgate.net Similarly, the synthesis using NCS and a copper-ferrite catalyst is proposed to involve the formation of a vinyl radical intermediate after the initial addition of a chlorine radical from NCS to the alkyne. researchgate.net
Table 2: Mechanistic Pathways to this compound This table is interactive. Users can sort and filter the data.
| Starting Material | Reaction Type | Proposed Key Intermediate(s) | Reagents/Conditions |
|---|---|---|---|
| Acetophenone | Electrophilic Substitution | Enol / Enolate | Cl2, Acetic Acid orgsyn.org |
| Styrene | Oxidation-Chlorination | Not specified, likely involves chlorinated intermediates | HCl, H2O2, then Cl2 google.com |
| Aryl Alkynes | Radical Addition | Vinyl Radical | NCS, Cu@CuFe2O4 catalyst researchgate.netresearchgate.net |
| Aryl Alkynes | Photocatalytic Radical Addition | Chlorine Radical (Cl•) | CuCl2, Visible Light, Air researchgate.net |
Organic Transformations and Reaction Pathway Analysis
Reactivity in Carbon-Carbon Bond Forming Reactions
The presence of two chlorine atoms on the alpha-carbon significantly influences the reactivity of the adjacent carbonyl group in 2,2-dichloroacetophenone, making it a key substrate for constructing complex carbon skeletons.
Darzens Condensation with Aldehydes: Stereochemical Control and Product Diversification
The Darzens condensation, a classic method for forming α,β-epoxy ketones (glycidic esters), is a prominent reaction of this compound. wikipedia.orgorganic-chemistry.orgmychemblog.com This reaction involves the base-mediated condensation of the α-halo ketone with an aldehyde. wikipedia.orgorganic-chemistry.org The initial step is the deprotonation of the α-carbon to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.orgmychemblog.com The resulting halohydrin intermediate undergoes an intramolecular SN2 reaction to form the epoxide ring. wikipedia.orgorganic-chemistry.org
The stereochemical outcome of the Darzens reaction is influenced by the reaction conditions and the nature of the reactants. wikipedia.org The formation of cis and trans epoxide isomers is possible, and the ratio is often dependent on the kinetics of the initial aldol-type addition and the subsequent ring-closure step. wikipedia.orgorganic-chemistry.org Studies have shown that the structure of the aldehyde and the base used can affect the diastereoselectivity of the reaction. researchgate.netgrafiati.com For instance, the reaction of this compound with certain substituted benzaldehydes can lead to the formation of 1-phenyl-3-aryl-3-chloropropane-1,2-diones, while with others, the corresponding α,β-epoxy ketones are the major products. researchgate.netresearchgate.net
The product of the Darzens condensation can be further transformed into other valuable compounds. For example, hydrolysis of the resulting α,β-epoxy ester can lead to decarboxylation and rearrangement to form a carbonyl compound. wikipedia.org This highlights the utility of the Darzens reaction for one-carbon homologation of aldehydes and ketones. researchgate.net
Table 1: Examples of Darzens Condensation with this compound
| Aldehyde | Base | Product(s) | Reference |
| Benzaldehyde | NaOH | 1-Phenyl-3-phenyl-3-chloropropane-1,2-dione | researchgate.net |
| p-Nitrobenzaldehyde | NaOH | 1-Phenyl-2-chloro-3-(p-nitrophenyl)-2,3-epoxy-1-propanone | researchgate.netresearchgate.net |
| 2,4-Dichlorobenzaldehyde | NaOH | 1-Phenyl-3-(2,4-dichlorophenyl)-3-chloropropane-1,2-dione | researchgate.net |
This table is for illustrative purposes and does not represent an exhaustive list.
Michael-Induced Ring Closure Reactions for Cyclopropane (B1198618) Derivatives
This compound is also a valuable precursor for the synthesis of cyclopropane derivatives through Michael-induced ring closure (MIRC) reactions. researchgate.netrsc.org This type of reaction typically involves the initial formation of an enolate from this compound, which then participates in a Michael addition to an activated alkene. researchgate.netacsgcipr.org The resulting intermediate subsequently undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. acsgcipr.org
One notable example involves the reaction of the indium enolate of this compound with aldehydes. researchgate.net This reaction first produces (syn+anti)-2-chloro-3-hydroxy-propan-1-ones, which can be converted to their corresponding trans-prop-2-en-1-one derivatives. These enones can then undergo a Michael-induced ring closure with another equivalent of the initial enolate to yield highly functionalized cyclopropane derivatives. researchgate.net The stereochemistry of the resulting cyclopropanes can be controlled to some extent, leading to either cis or trans isomers. researchgate.net The synthesis of cyclopropanes is of significant interest due to their presence in many biologically active molecules and their utility as versatile synthetic intermediates. sci-hub.senih.govorganic-chemistry.org
Nucleophilic Substitution and Hydrolytic Pathways
The two chlorine atoms in this compound are susceptible to nucleophilic attack, leading to a variety of substitution products. Hydrolysis and alkoxylation are two important transformations in this category.
Hydrolysis Mechanisms to Mandelic Acid Derivatives
The hydrolysis of this compound under alkaline conditions is a well-established method for the synthesis of mandelic acid and its derivatives. google.comdrugfuture.com The reaction proceeds by the nucleophilic substitution of the chlorine atoms by hydroxide (B78521) ions. This process typically involves heating the dichloroacetophenone in an aqueous alkaline solution, such as sodium hydroxide. google.comnih.gov Following the hydrolysis, acidification of the resulting mandelate (B1228975) salt yields mandelic acid. google.comdrugfuture.com
This transformation is a key step in some industrial processes for the production of mandelic acid, which is an important chiral building block in the pharmaceutical industry. nih.gov While effective, chemical methods for this conversion can sometimes be associated with the formation of side products, such as mono- and tri-chloroacetophenone. nih.gov
Reactivity in the Synthesis of 2,2-Dialkoxyacetophenone Derivatives
This compound readily reacts with alcohols in the presence of a base to form 2,2-dialkoxyacetophenone derivatives. google.com This reaction is a nucleophilic substitution where alkoxide ions displace the chloride ions. The process is typically carried out by heating a mixture of the this compound derivative, an alcohol, and a base. google.com This method provides a straightforward and high-yielding route to α-keto acetals. google.comlookchem.com For example, reacting 2,2-dichloro-4'-methylacetophenone with methanol (B129727) or ethanol (B145695) in the presence of sodium carbonate yields the corresponding 2,2-dimethoxy- or 2,2-diethoxy-4'-methylacetophenone in high purity. google.com
Table 2: Synthesis of 2,2-Dialkoxyacetophenone Derivatives
| This compound Derivative | Alcohol | Base | Product | Yield | Reference |
| 2,2-Dichloro-4'-methylacetophenone | Methanol | Sodium Carbonate | 2,2-Dimethoxy-4'-methylacetophenone | 95% | google.com |
| 2,2-Dichloro-4'-methylacetophenone | Ethanol | Sodium Carbonate | 2,2-Diethoxy-4'-methylacetophenone | 96% | google.com |
Data extracted from a patent describing a green synthesis method. google.com
Redox Chemistry and Enzymatic Reduction Mechanisms
The carbonyl group of this compound can undergo reduction, and this transformation can be achieved through both chemical and enzymatic methods. Enzymatic reductions are of particular interest as they can offer high stereoselectivity, leading to the formation of chiral alcohols. nih.govntnu.nokfupm.edu.sa
Several studies have explored the biocatalytic reduction of α-haloacetophenones, including 2',4'-dichloroacetophenone (B156173), a related compound. nih.govnih.govsigmaaldrich.com These reactions are often catalyzed by alcohol dehydrogenases (ADHs) from various microorganisms, such as Aromatoleum aromaticum and Leifsonia sp. nih.govasm.org The enzymes utilize cofactors like NADH or NADPH to deliver a hydride to the carbonyl carbon, resulting in the formation of the corresponding alcohol. nih.govresearchgate.net The stereochemical outcome of the reduction is dependent on the specific enzyme used, with some enzymes producing the (S)-alcohol and others the (R)-alcohol with high enantiomeric excess. nih.govkfupm.edu.sa
Furthermore, the reductive dehalogenation of related trichloroacetophenones to dichloroacetophenones has been observed to be a glutathione-dependent enzymatic process in biological systems. sigmaaldrich.comnih.govnih.gov This suggests that the redox chemistry of such halogenated ketones is relevant in metabolic pathways.
Heterolytic Reduction Pathways by Dihydropyridine-Dependent Enzymes
The reduction of α-haloketones like this compound can be facilitated by enzymatic systems, notably those dependent on dihydropyridine (B1217469) coenzymes such as NADH. libretexts.orgresearchgate.net Research has elucidated a significant pathway involving glutathione-dependent cytosolic enzymes found in tissues like the liver, kidney, and brain. google.comorganic-chemistry.org In this pathway, the reduction of compounds such as 2,2',4'-trichloroacetophenone (B44736) to 2',4'-dichloroacetophenone does not occur by direct enzymatic action on the haloketone. google.comacademax.com Instead, the process begins with a non-enzymatic, spontaneous reaction between the α-haloketone and glutathione (B108866) (GSH). organic-chemistry.orgacademax.com This initial step forms an S-substituted glutathione conjugate, specifically S-(2,4-dichlorophenacyl)glutathione in the case of the trichloro-analogue. google.comacademax.com
This glutathione adduct is the actual substrate for the dihydropyridine-dependent enzyme. google.comacademax.com The enzyme, a glutathione S-transferase, then catalyzes the reductive dehalogenation of this intermediate. academax.com This mechanism underscores a two-step process where the enzyme relies on the initial formation of a glutathione conjugate before proceeding with the heterolytic reduction. Dihydropyridines have been explored as synthetic models to mimic this biological reduction, confirming their role as hydride donors in these transformations. libretexts.orgresearchgate.net
| Component | Role in Heterolytic Reduction |
| This compound | Initial substrate that reacts non-enzymatically. |
| Glutathione (GSH) | Reacts with the ketone to form an intermediate adduct; acts as a nucleophile in the subsequent enzymatic step. google.comacademax.com |
| Dihydropyridine-Dependent Enzyme | Catalyzes the reduction of the glutathione-ketone adduct. google.comorganic-chemistry.org |
| NADH/Dihydropyridine Model | Acts as the ultimate hydride source for the reduction. libretexts.orgresearchgate.net |
Dehalogenation Processes during Reduction
This enzyme-catalyzed attack leads to the cleavage of the carbon-sulfur bond, resulting in the formation of a carbanion and glutathione disulfide (GSSG). google.comacademax.com The final step in the sequence is the protonation of this highly reactive carbanion, which yields the dehalogenated product, a dichloroacetophenone. google.comacademax.com Stoichiometric studies of this reaction have supported the proposed mechanism, showing a consistent ratio between the formation of glutathione disulfide and the reduced ketone product. google.comacademax.com This process effectively removes one of the halogen atoms from the α-carbon, replacing it with a hydrogen atom, characteristic of a reductive dehalogenation.
Role as a Precursor in Diverse Organic Syntheses
Synthesis of Diaryl Ketones
The utilization of this compound as a direct precursor for the synthesis of diaryl ketones is not a prominently documented transformation in the surveyed scientific literature. While Friedel-Crafts reactions are a common method for producing aryl ketones, they are typically used to synthesize dichloroacetophenones from dichlorobenzene and an acylating agent, rather than using this compound as a starting material to add two new aryl groups. google.comgoogle.comrsc.org Methodologies for creating unsymmetrical diaryl ketones often rely on other precursors, such as the coupling of thioesters with organozinc reagents or the reaction of aroyl cyanides with aryl Grignard reagents. nih.govorganic-chemistry.org
Formation of Heterocyclic Compounds and Schiff Bases
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, often proceeding through the initial formation of a Schiff base. nih.govstudymind.co.uk A Schiff base, which contains a carbon-nitrogen double bond (azomethine group), is formed through the condensation of the ketone functional group of this compound with a primary amine. studymind.co.uk
For example, 2,4-dichloroacetophenone has been shown to react with substituted 2-aminobenzothiazoles to yield the corresponding Schiff base derivatives. nih.gov These intermediates are versatile and can be used to construct more complex heterocyclic systems. The Schiff bases derived from dichloroacetophenone can undergo cyclization reactions with various reagents to form different types of heterocyclic rings. nih.govalfa-chemistry.com For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield four-membered heterocyclic rings known as azetidin-2-ones. nih.gov Alternatively, reacting the Schiff base with thiolactic acid can produce five-membered thiazolidin-4-ones. nih.gov
| Reactant 1 | Reactant 2 | Intermediate/Product | Heterocyclic System |
| 2,4-Dichloroacetophenone | Substituted 2-aminobenzothiazole | Schiff Base | - |
| Schiff Base (from above) | Chloroacetyl Chloride / Triethylamine | 3-chloro-4-aryl-1-benzothiazolyl-azetidin-2-one | Azetidinone nih.gov |
| Schiff Base (from above) | Thiolactic Acid | 2-aryl-2,5-dimethyl-3-benzothiazolyl-1,3-thiazolidin-4-one | Thiazolidinone nih.gov |
Application as Bioconjugation Reagents for Disulfide Bridging in Peptides
A significant and modern application of this compound derivatives is in the field of bioconjugation, specifically for creating stable bridges between cysteine residues in peptides and proteins. researchgate.net This method provides an effective way to mimic or replace native disulfide bonds, which are crucial for maintaining the structural integrity and biological function of many proteins. google.com
The reaction is highly selective for the thiol groups of cysteine residues and proceeds under mild, biocompatible conditions, typically in aqueous solutions at neutral pH and room temperature. researchgate.net The this compound derivative acts as a linker, where the α-carbon atom simultaneously forms two new carbon-sulfur (C-S) bonds with a pair of cysteine residues that are in close proximity after the reduction of a native disulfide bond. This method is described as being highly chemo-, diastereo-, and regioselective, as well as atom-economic. researchgate.net This precise chemical modification is valuable for the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), where a stable linkage between the antibody and a cytotoxic drug is essential.
| Feature | Description |
| Reagent | This compound derivative. researchgate.net |
| Target | Thiol groups of two cysteine residues in a peptide or protein. |
| Reaction Type | Disulfide bridging via dual C-S bond formation. |
| Conditions | Mild and biocompatible (e.g., water, pH 7, room temperature). researchgate.net |
| Selectivity | High chemoselectivity for thiol groups over other nucleophilic amino acid residues. |
| Application | Stabilizing peptide/protein structures; creating homogeneous antibody-drug conjugates (ADCs). |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum of 2,2-dichloroacetophenone provides detailed information about the electronic environment of its protons. The spectrum is characterized by signals from the aromatic protons of the phenyl group and a distinct singlet for the dichloromethine proton.
The aromatic region typically displays a complex multiplet pattern resulting from the coupling of the ortho, meta, and para protons. The protons ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the acetyl group. The methine proton (-CHCl₂) appears as a sharp singlet, as it has no adjacent protons to couple with. Spectral data from various sources confirm these assignments. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.40 - 8.10 | Multiplet |
| -CHCl₂ | 6.55 | Singlet |
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. chemicalbook.com The spectrum for this compound shows distinct signals for the carbonyl carbon, the dichloromethyl carbon, and the carbons of the aromatic ring. nih.gov
The carbonyl carbon (C=O) is significantly deshielded and appears at a characteristic downfield shift, typically around 185 ppm. The carbon atom bearing the two chlorine atoms (-CHCl₂) is also found at a downfield position, generally in the range of 65-70 ppm, due to the strong electron-withdrawing effect of the halogens. The aromatic carbons resonate in the typical region of 128-135 ppm, with the carbon attached to the carbonyl group (ipso-carbon) showing a distinct chemical shift. chemicalbook.com
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~185.3 |
| Phenyl C-1 (ipso) | ~132.5 |
| Phenyl C-2, C-6 | ~129.8 |
| Phenyl C-3, C-5 | ~128.9 |
| Phenyl C-4 | ~134.4 |
| -CHCl₂ | ~67.7 |
Note: Chemical shift values are approximate and can vary based on experimental conditions. chemicalbook.com
While one-dimensional NMR spectra provide fundamental structural data, two-dimensional (2D) NMR experiments are employed to establish unambiguous connectivity between atoms. libretexts.org
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between coupled protons. rutgers.edu For this compound, this would primarily show cross-peaks between the adjacent protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para). No correlation would be observed for the -CHCl₂ proton, confirming its isolated nature. libretexts.orgrutgers.edu
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. nanalysis.com An HSQC spectrum of this compound would show a cross-peak connecting the singlet at ~6.55 ppm in the ¹H spectrum to the carbon signal at ~67.7 ppm in the ¹³C spectrum, definitively assigning the -CHCl₂ group. It would also correlate the aromatic protons to their respective carbon atoms. nanalysis.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the ipso-carbon of the phenyl ring. For instance, the aromatic protons ortho to the carbonyl group would show a correlation to the carbonyl carbon signal (~185.3 ppm), confirming the connectivity of the phenyl ring to the acetyl group.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. nih.govrsc.org For this compound (C₈H₆Cl₂O), the exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. nih.govdovepress.com The precise mass measurement distinguishes the compound from other molecules with the same nominal mass but different elemental compositions, thus confirming the molecular formula. dalton.com
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆Cl₂O |
| Calculated Exact Mass | 187.97957 g/mol |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected precursor ion. wikipedia.org In a typical experiment, the molecular ion of this compound (m/z ≈ 189, considering the major isotopes ³⁵Cl) is isolated in the first stage. In the second stage, this ion is fragmented, often through collision-induced dissociation (CID), and the resulting product ions are analyzed. wikipedia.org
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for acetophenone (B1666503) derivatives involve the cleavage of the bond between the carbonyl group and the phenyl ring. researchgate.net For this compound, the most prominent fragments observed in GC-MS analysis are consistent with this pathway. nih.gov
The major fragmentation ions include:
m/z 105: This peak corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the loss of the dichloromethyl radical (•CHCl₂). This is often the base peak in the spectrum. nih.gov
m/z 77: This fragment represents the phenyl cation ([C₆H₅]⁺), resulting from the loss of a carbonyl group (CO) from the benzoyl cation. nih.gov
m/z 51: This ion corresponds to the C₄H₃⁺ fragment, arising from the further fragmentation of the phenyl ring. nih.gov
An MS/MS experiment would confirm these fragmentation pathways by showing the direct transition from the precursor ion (e.g., m/z 189) to these specific product ions (e.g., m/z 105), thereby providing unambiguous structural confirmation. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, offers a comprehensive understanding of the molecular vibrations of this compound. nih.gov These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment during a vibration, while Raman spectroscopy measures the scattering of light caused by changes in the molecule's polarizability. irdg.orgamericanpharmaceuticalreview.com For a complete vibrational analysis, it is often beneficial to utilize both techniques. irdg.org
The infrared spectrum of an aryl ketone, such as acetophenone, shows a characteristic C=O stretching wavenumber that is lowered by conjugation with the benzene (B151609) ring, appearing around 1684 cm⁻¹. spcmc.ac.in For this compound, the presence of the two chlorine atoms on the alpha-carbon influences the electronic environment of the carbonyl group. Generally, carbonyl groups in ketones absorb strongly in the region of 1715 ±10 cm⁻¹. spcmc.ac.in Conjugation tends to lower this frequency. msu.edu
Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretching | 1680 - 1715 |
| Carbon-Halogen (C-Cl) | Stretching | 600 - 800 |
| Phenyl Ring | C-H Stretching | 3000 - 3100 |
| Phenyl Ring | C=C Stretching | 1450 - 1600 |
Note: The exact values can vary based on the sample phase (solid, liquid, or gas) and the specific experimental conditions.
To definitively assign observed vibrational bands to specific molecular motions, theoretical calculations are often employed. researchgate.net Methods like Density Functional Theory (DFT) are used to calculate the vibrational frequencies and the corresponding Potential Energy Distribution (PED). researchgate.netresearchgate.net The PED provides a quantitative measure of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net
For complex molecules, this computational approach is crucial for an accurate interpretation of the vibrational spectra. For instance, a PED analysis could confirm that a band at a specific frequency is, for example, 80% C=O stretch, 10% C-C stretch, and 10% C-C-H bend, providing a detailed picture of the vibrational coupling within the molecule. researchgate.net Such analyses have been successfully applied to various substituted acetophenones and related compounds to assign their complex vibrational spectra. researchgate.netresearchgate.net
Rotational Spectroscopy for Gas-Phase Molecular Geometry and Hyperfine Interactions
Rotational spectroscopy, typically conducted in the microwave region, provides highly precise information about the molecular structure in the gas phase. wikipedia.org By analyzing the transition frequencies between quantized rotational states, it is possible to determine moments of inertia with great accuracy.
From the rotational spectrum of this compound, a set of rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the principal moments of inertia of the molecule. ajchem-a.com The moments of inertia are, in turn, dependent on the masses of the atoms and their precise arrangement in space. libretexts.org By fitting the observed spectral lines, highly accurate molecular dimensions, such as bond lengths and bond angles, can be derived. e-journals.in
Table 2: Hypothetical Rotational Constants for this compound
| Rotational Constant | Value (GHz) |
|---|---|
| A | 2.5 |
| B | 0.8 |
| C | 0.6 |
Note: These are example values. Actual experimental determination is required for precise figures.
A key feature in the rotational spectrum of this compound is the hyperfine splitting caused by the chlorine nuclei (³⁵Cl and ³⁷Cl). uva.es Both of these isotopes possess a nuclear spin (I = 3/2) and a non-spherical charge distribution, which results in a nuclear electric quadrupole moment. iaea.orgaps.org This quadrupole moment interacts with the electric field gradient at the nucleus, which is created by the surrounding electrons in the molecule. tu-darmstadt.de
This interaction, known as nuclear quadrupole coupling, splits each rotational transition into multiple, closely spaced components. illinois.edu Analyzing this hyperfine structure provides detailed information about the electronic environment of the chlorine atoms. The strength of the coupling is described by nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc), which are valuable for understanding the nature of the carbon-chlorine bonds. uva.es
The natural abundance of two stable chlorine isotopes, ³⁵Cl and ³⁷Cl, means that multiple isotopologues of this compound exist in any given sample. Since the substitution of an atom with one of its isotopes changes the total mass, it alters the molecule's moments of inertia and, consequently, its rotational constants. dpbspgcollege.edu.inyoutube.com
This effect is readily observable in the rotational spectrum, where separate sets of transitions for the ³⁵Cl₂-, (³⁵Cl)(³⁷Cl)-, and ³⁷Cl₂-isotopologues can be resolved. ajchem-a.com Analyzing the spectra of these different isotopologues provides an independent and powerful method for refining the molecular structure. By combining the data from multiple isotopologues, it is possible to determine the positions of the chlorine atoms with very high precision, a technique known as Kraitchman's substitution analysis. dpbspgcollege.edu.in The heavier isotopologues will have smaller rotational constants and thus more closely spaced spectral lines. youtube.com
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of ultraviolet or visible light. The principal electronic transitions observed in acetophenone and its derivatives are the π → π* and n → π* transitions.
The π → π* transition is typically of high intensity and occurs due to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic ketones like acetophenone, this transition is associated with the benzene ring and the carbonyl group's conjugated system. For acetophenone itself, this strong absorption band is observed around 244 nm. mdpi.com The introduction of substituents on the aromatic ring or the acetyl group can cause a shift in the wavelength and intensity of this absorption.
The n → π* transition involves the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. This transition is typically of lower intensity compared to the π → π* transition and appears at a longer wavelength. In various acetophenone derivatives, this band is often observed in the 300-350 nm region. For instance, 2'-methoxyacetophenone (B1218423) exhibits a band around 310 nm csic.es, and chalcones derived from dichlorinated acetophenones show n-π* transitions in the range of 344-372 nm. ajchem-a.com
While specific experimental UV-Vis spectral data for this compound is not extensively documented in the reviewed literature, the electronic transitions can be inferred from the analysis of structurally related compounds. The presence of the dichloroacetyl group is expected to influence the position and intensity of these absorption bands due to its electronic and steric effects.
The following table summarizes the expected electronic transitions for this compound based on data from analogous compounds.
| Electronic Transition | Associated Chromophore | Expected λmax Range (nm) | Relative Intensity |
| π → π | Phenyl-carbonyl conjugated system | ~ 240 - 260 | High |
| n → π | Carbonyl group | ~ 300 - 350 | Low |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the electronic landscape of 2,2-dichloroacetophenone, predicting its geometry, stability, and spectral properties.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For acetophenone (B1666503) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p), are employed to optimize the molecular structure. nih.gov This process minimizes the total energy of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles.
These calculations reveal the influence of the dichloromethyl group on the phenyl ring and carbonyl group. The geminal dichloro groups at the alpha-carbon introduce significant electronic and steric effects, which can alter the planarity and bond parameters compared to unsubstituted acetophenone. The electron-withdrawing nature of the chlorine atoms and the carbonyl group impacts the electronic distribution across the entire molecule. acs.org Energetic data from DFT, such as the total electronic energy, provides a measure of the molecule's stability.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Acetophenone Backbone
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C=O Bond Length | ~1.21 | The length of the double bond in the carbonyl group. |
| C-C(O) Bond Length | ~1.50 | The length of the single bond between the carbonyl carbon and the phenyl ring. |
| C-CHCl₂ Bond Length | ~1.54 | The length of the single bond between the carbonyl carbon and the dichloromethyl carbon. |
| C-Cl Bond Length | ~1.78 | The length of the carbon-chlorine bonds. |
| O=C-C Ring Angle | ~120 | The angle formed by the carbonyl oxygen, carbonyl carbon, and the attached phenyl ring carbon. |
Note: The values presented are illustrative for a substituted acetophenone structure and would be specifically determined for this compound in a dedicated DFT study.
Ab Initio Molecular Orbital Calculations (e.g., G3 level) for Thermochemical Properties
High-level ab initio molecular orbital calculations, such as the Gaussian-3 (G3) theory, are utilized to accurately predict the thermochemical properties of molecules, including their gas-phase enthalpies of formation. These composite methods provide a high degree of accuracy by combining results from several lower-level calculations.
For various chloroacetophenone isomers, G3-level theories have been used to estimate their standard molar enthalpies of formation in the gaseous phase. This involves calculating the total energies of the optimized molecular structures and applying a series of corrections to approximate the exact solution of the Schrödinger equation. These theoretical values are often compared with experimental data from techniques like rotating-bomb combustion calorimetry to validate the computational model. While specific G3-level data for this compound is not prominently documented, the established protocols for its isomers demonstrate the applicability and power of this method for determining crucial thermodynamic stability data. nih.gov
Time-Dependent DFT (TD-DFT) for Electronic Excitations and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. researchgate.net This allows for the theoretical prediction and interpretation of ultraviolet-visible (UV-Vis) absorption spectra. acs.org The calculation provides information on the wavelengths of maximum absorption (λmax), the oscillator strengths (f) of the electronic transitions, and the nature of these transitions (e.g., n → π* or π → π*).
For aromatic ketones like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to electronic transitions involving the phenyl ring and the carbonyl group. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on related compounds show that the main electronic transitions are often of the HOMO→LUMO type. whiterose.ac.uk The solvent environment can also be modeled in TD-DFT calculations, providing a more accurate comparison with experimental spectra recorded in solution. researchgate.net
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
Analyses of the molecular electrostatic potential and charge distribution provide critical insights into the reactive behavior of this compound, highlighting regions susceptible to electrophilic or nucleophilic attack.
Mulliken Population Analysis for Atomic Charges
Mulliken population analysis is a method for estimating the partial atomic charges within a molecule based on the distribution of electrons in the molecular orbitals. researchgate.net This analysis partitions the total electron density among the constituent atoms, offering a quantitative picture of the electronic landscape.
In this compound, the Mulliken charge distribution would be expected to show a significant negative charge on the highly electronegative oxygen atom of the carbonyl group. Conversely, the carbonyl carbon atom would carry a partial positive charge, making it an electrophilic site. The chlorine atoms also draw electron density, influencing the charge on the adjacent carbon. This charge distribution is fundamental to understanding the molecule's reactivity, particularly its interactions with other polar molecules and its behavior in chemical reactions.
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Expected Mulliken Charge (a.u.) | Chemical Implication |
|---|---|---|
| Carbonyl Oxygen (O) | Highly Negative | Site for electrophilic attack / hydrogen bond acceptor. |
| Carbonyl Carbon (C=O) | Highly Positive | Site for nucleophilic attack. |
| Chlorine (Cl) | Negative | Contributes to the electrophilicity of the α-carbon. |
| α-Carbon (CHCl₂) | Positive | Influenced by adjacent carbonyl and chlorine atoms. |
Note: The qualitative charges are based on general chemical principles and would be quantified by a specific Mulliken population analysis calculation.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. This method provides detailed insights into charge delocalization and hyperconjugative interactions that contribute to molecular stability.
For this compound, NBO analysis can quantify the delocalization of electron density from the phenyl ring to the carbonyl group and from the lone pairs of the oxygen and chlorine atoms into adjacent anti-bonding orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions (e.g., LP(O) → π(C=C) or π(C=C) → π(C=O)) is calculated using second-order perturbation theory. Larger E(2) values indicate stronger interactions and greater molecular stability arising from electron delocalization. This analysis helps to explain the electronic communication between the substituted acetyl group and the aromatic ring.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. mnstate.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mnstate.eduudel.edu The energy and characteristics of these orbitals are crucial in predicting how a molecule will behave in a chemical reaction. mnstate.eduresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. mnstate.edulibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netijarset.com A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap indicates higher stability and lower reactivity. researchgate.net
Global reactivity descriptors such as chemical hardness (η) and softness (S) can be derived from the HOMO and LUMO energies. researchgate.netresearchgate.net Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. researchgate.net Softness is the reciprocal of hardness and indicates a molecule's polarizability and higher reactivity. ijarset.com
For α-haloacetophenones, theoretical studies have shown that the presence of halogen substituents influences these electronic properties. rsc.org The electron-withdrawing nature of the chlorine atoms in this compound affects the energy levels of the frontier orbitals. While specific calculated values for this compound require dedicated computational studies, trends in related molecules suggest that halogenation can modulate the HOMO-LUMO gap and, consequently, the molecule's reactivity profile. acs.orgup.ac.za For instance, studies on similar compounds have shown that modifications can lead to a lower HOMO-LUMO gap, indicating higher chemical activity. researchgate.net
Table 1: Conceptual DFT Reactivity Descriptors This table is illustrative and based on general principles of DFT. Specific values for this compound are not available in the provided search results.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to electron cloud deformation. researchgate.net |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. ijarset.com |
| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. physchemres.org |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. physchemres.org |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electron-accepting capability. researchgate.net |
I = Ionization Potential (-EHOMO), A = Electron Affinity (-ELUMO)
To understand local reactivity within a molecule, Fukui functions (f(r)) and local electrophilicity indices are employed. researchgate.netscielo.org.mx The Fukui function identifies which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. reddit.comschrodinger.com It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. scielo.org.mx
There are different forms of the Fukui function:
f+(r) for nucleophilic attack (electron acceptance).
f-(r) for electrophilic attack (electron donation).
f0(r) for radical attack.
These functions can be condensed to atomic sites to provide a quantitative measure of reactivity for each atom. reddit.comsobereva.com For an electrophile like this compound, the sites with the highest values of f+(r) are the most likely to be attacked by a nucleophile. schrodinger.com In α-haloketones, the carbonyl carbon is a primary electrophilic site, a feature that can be quantified using Fukui functions. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, capturing its conformational flexibility and interactions with its environment. nih.govbiorxiv.org For a molecule like this compound, MD simulations can reveal the preferred rotational conformations (rotamers) and the energy barriers between them. mdpi.com
Intensive conformational studies on related α-haloacetophenones have indicated the presence of rotational isomerism, often between a cis and a gauche conformation, where the halogen and oxygen atoms are eclipsed or staggered, respectively. mdpi.com The conformational state of the molecule is critical as it can significantly influence reactivity. researchgate.net For instance, the accessibility of the electrophilic carbonyl carbon and the α-carbon to an incoming nucleophile can be highly dependent on the molecule's conformation. up.ac.zaresearchgate.net
MD simulations can be used to generate a conformational ensemble, providing a statistical representation of the different shapes a molecule can adopt at a given temperature. mdpi.comgrafiati.com This information is invaluable for understanding how the molecule might fit into the active site of an enzyme or interact with other molecules. mdpi.com
Theoretical Studies on Enzyme-Substrate Interactions using Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to the active site of an enzyme to form a stable complex. muni.czlasalle.mx This method is instrumental in understanding the molecular basis of enzyme catalysis and inhibition. researchgate.netresearchgate.net
For this compound, molecular docking studies can elucidate how it interacts with the amino acid residues in the active site of various enzymes. Such studies have been performed for similar α-haloacetophenones with enzymes like carbonyl reductases. acs.org These studies have revealed that interactions such as hydrogen bonds between the halogen atoms of the substrate and amino acid residues (e.g., Asn207), as well as interactions between the substrate's phenyl group and other residues, are crucial for stabilizing the substrate in a reactive conformation within the active site. acs.org
Docking simulations can predict the binding affinity and pose of this compound within an enzyme's catalytic pocket. The results can explain observed enzyme activity and enantioselectivity. acs.org For example, the steric hindrance caused by the two chlorine atoms can influence the binding orientation and reduce the reaction rate compared to less substituted analogs. By comparing the docking scores and interaction patterns of different substrates, researchers can gain insights into the structure-activity relationships that govern enzyme-substrate recognition and transformation. researchgate.netdoi.org
Biological Activities and Molecular Mechanisms of Action
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition Studies
Specificity and Potency as a PDK1 Inhibitor
2,2-Dichloroacetophenone (DAP) has been identified as an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1), an enzyme that plays a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC). sci-hub.runih.gov However, studies have indicated that DAP itself exhibits weak potency and poor selectivity as a PDK1 inhibitor. sci-hub.runih.gov This has led to the development and investigation of novel analogues of DAP with improved specificity and potency.
Several studies have synthesized and evaluated a series of novel dichloroacetophenones to identify more potent and selective PDK1 inhibitors. doi.orgdovepress.comtandfonline.com For instance, compounds designated as 54, 55, and 64 were found to bind tightly to PDK1 with dissociation constants (Kd) of 1.29, 0.97, and 0.58 μM, respectively. sci-hub.runih.gov These analogues demonstrated significantly higher potency in activating the pyruvate dehydrogenase complex compared to DAP, with EC50 values of 0.68, 0.49, and 0.33 μM, respectively. sci-hub.runih.gov In contrast, DAP did not reach an EC50 value at concentrations up to 80 μM. sci-hub.ru
Further structure-activity relationship (SAR) studies led to the discovery of dichloroacetophenone biphenylsulfone ethers as a potent hybrid scaffold. dovepress.comtandfonline.com Specifically, compounds 31 and 32 from this series inhibited PDK1 with IC50 values of 86 and 140 nM, respectively. dovepress.comtandfonline.comtandfonline.com These findings highlight the potential for developing highly potent and selective PDK1 inhibitors based on the dichloroacetophenone structure.
Table 1: Potency of this compound and its Analogues as PDK1 Inhibitors
| Compound | Kd (μM) | EC50 (μM) for PDC Activation | IC50 (nM) for PDK1 Inhibition |
|---|---|---|---|
| DAP | - | >80 sci-hub.ru | - |
| 54 | 1.29 sci-hub.runih.gov | 0.68 sci-hub.runih.gov | - |
| 55 | 0.97 sci-hub.runih.gov | 0.49 sci-hub.runih.gov | - |
| 64 | 0.58 sci-hub.runih.gov | 0.33 sci-hub.runih.gov | - |
| 31 | - | - | 86 dovepress.comtandfonline.comtandfonline.com |
| 32 | - | - | 140 dovepress.comtandfonline.comtandfonline.com |
Data sourced from multiple studies. sci-hub.runih.govdovepress.comtandfonline.comtandfonline.com
Modulation of Cellular Metabolic Pathways in Cancer Cells
The inhibition of PDK1 by this compound and its more potent analogues leads to a significant shift in the metabolic pathways of cancer cells. sci-hub.ru Cancer cells typically exhibit a phenomenon known as the Warburg effect, characterized by increased aerobic glycolysis and decreased oxidative phosphorylation (OXPHOS), even in the presence of oxygen. sci-hub.rumdpi.com PDKs contribute to this metabolic phenotype by inactivating the pyruvate dehydrogenase complex (PDC), which is the gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle. doi.org
By inhibiting PDK1, DAP and its derivatives reactivate the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing the flux through the TCA cycle and oxidative phosphorylation. sci-hub.rudoi.org This metabolic reprogramming leads to a decrease in lactate (B86563) production, a hallmark of aerobic glycolysis. sci-hub.runih.gov Studies have shown that potent DAP analogues can effectively reprogram the metabolism in cancer cells, representing a promising strategy for cancer therapy. sci-hub.ruscispace.com This metabolic switch from glycolysis back to OXPHOS can have profound effects on the bioenergetics and survival of cancer cells. doi.org
Effects on Mitochondrial Function and Energy Metabolism
The modulation of cellular metabolic pathways by this compound and its analogues directly impacts mitochondrial function and energy metabolism. sci-hub.ru The reactivation of the pyruvate dehydrogenase complex (PDC) by these compounds enhances mitochondrial respiration and oxidative phosphorylation. doi.org
Research has demonstrated that potent analogues of DAP, such as compounds 54, 55, and 64, can depolarize the mitochondrial membrane potential in cancer cells. sci-hub.runih.gov This depolarization is a key event in the intrinsic pathway of apoptosis. Furthermore, these compounds have been shown to increase the production of reactive oxygen species (ROS) within the mitochondria. sci-hub.runih.gov While cancer cells often have elevated ROS levels, a further increase can push them beyond a tolerable threshold, leading to oxidative stress and cell death. mdpi.com
Anticancer Activity and Cellular Responses
Inhibition of Cancer Cell Proliferation
This compound (DAP) and its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govdoi.org Studies have shown that DAP can inhibit the proliferation of acute myeloid leukemia (AML) cells both in vitro and in vivo. nih.govoncotarget.com
The development of more potent PDK1 inhibitors based on the DAP scaffold has led to compounds with enhanced antiproliferative effects. For example, DAP analogues 21, 24–28, 50, 54, 55, and 64 showed IC50 values of around 2 µM against NCI-H1975 non-small-cell lung cancer (NSCLC) cells and 4 µM for A549 cells. doi.org Another potent analogue, compound 31, exhibited improved antiproliferation potency in H1975 and H1299 NSCLC cell lines with IC50 values between 0.79–0.88 μM, as compared to compound 64 which had IC50 values of 1.74–3.70 μM. doi.org
Furthermore, in prostate cancer cells, DAP was found to inhibit cell proliferation, migration, and colony formation at a concentration of 20 μM, which was superior to the previously established inhibitor dichloroacetate (B87207) (DCA). uq.edu.au
Table 2: Antiproliferative Activity of this compound Analogues
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| DAP Analogues (21, 24-28, 50, 54, 55, 64) | NCI-H1975 | ~2 doi.org |
| A549 | ~4 doi.org | |
| Compound 31 | NCI-H1975 | 0.88 doi.org |
| NCI-H1299 | 0.79 doi.org | |
| Compound 64 | NCI-H1975 | 1.74 doi.org |
| NCI-H1299 | 3.70 doi.org |
Induction of Apoptosis Pathways (PARP, Caspase 3)
A key mechanism underlying the anticancer activity of this compound (DAP) and its analogues is the induction of apoptosis, or programmed cell death. oncotarget.comresearchgate.net Studies in acute myeloid leukemia (AML) cells have shown that DAP treatment leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, which are key executioners of apoptosis. oncotarget.comoncotarget.comresearchgate.net
The induction of apoptosis is often accompanied by changes in the expression of B-cell lymphoma 2 (Bcl-2) family proteins. DAP treatment has been shown to decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax. oncotarget.comresearchgate.net
More potent DAP analogues have also been shown to effectively induce apoptosis. For instance, compounds 54, 55, and 64 were found to induce apoptosis in NCI-H1975 cells. sci-hub.runih.gov Similarly, lactoferrin-conjugated DAP nanoparticles were shown to induce apoptosis in prostate cancer cells by activating caspase-3/7. uq.edu.au The synergistic use of DAP with EGFR-tyrosine kinase inhibitors (TKis) in non-small cell lung cancer (NSCLC) cells also significantly promoted cell apoptosis. nih.gov
Suppression of Autophagy Mechanisms (ULK1, Beclin-1, Atg)
This compound (DAP) has been shown to suppress autophagy in cancer cells. oncotarget.com In acute myeloid leukemia (AML) cells, treatment with DAP led to a decrease in the number of autophagic vesicles in a dose-dependent manner. researchgate.net This was accompanied by the inhibition of key autophagy-regulating proteins. Western blot analyses revealed that DAP significantly inhibited the expression of early-stage autophagy regulators, including Unc-51 like autophagy activating kinase 1 (ULK1), Beclin-1, Atg5, and Atg7. researchgate.net
The mechanism of this suppression involves the interaction between pyruvate dehydrogenase kinase 1 (PDK1) and ULK1. oncotarget.comresearchgate.net PDK1, a primary target of DAP, interacts with ULK1 in AML cells. oncotarget.comresearchgate.net Treatment with DAP disrupts this interaction by inhibiting the expression of ULK1. researchgate.net It is hypothesized that when PDK1 is active, it can block the degradation of oncoproteins like ULK1. oncotarget.com However, when inhibited by DAP, ULK1 is released and subsequently degraded. oncotarget.com
Interestingly, the regulation of autophagy by PDK1 may be independent of the PI3K/mTOR and BCL-2 pathways. oncotarget.com While mTOR is a known suppressor of ULK1 and BCL-2 can suppress Beclin-1, the DAP-induced decrease in autophagy through PDK1 inhibition suggests a more direct regulatory role for PDK1 on the core autophagy machinery. oncotarget.comnih.govfrontiersin.orgfrontiersin.org
Inhibition of PI3K/Akt Signaling Pathway
This compound has demonstrated inhibitory effects on the PI3K/Akt signaling pathway, a critical pathway for cell proliferation and survival in many cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). oncotarget.comdoi.orgresearchgate.netscispace.com In AML cells, DAP treatment resulted in decreased phosphorylation levels of Akt, PI3K, and mTOR. researchgate.net Similarly, in retinoblastoma cells, the related compound dichloroacetic acid (DCA) led to reduced phosphoprotein levels of Akt (Thr308). plos.org
The inhibition of PDK1 by DAP is a key mechanism underlying the suppression of the PI3K/Akt pathway. oncotarget.comresearchgate.net When PDK1 is active, it can prevent the degradation of oncoproteins such as Akt and PI3K. oncotarget.com By inhibiting PDK1, DAP facilitates the degradation of these proteins, thereby downregulating the pathway. oncotarget.com This is supported by findings that pre-treatment of AML cells with a PI3K inhibitor followed by DAP treatment showed combined effects on cell viability. researchgate.net
Interaction with Anti-Apoptotic Proteins (BCL-xL, BCL-2) and E3 Ligases (CBL-b)
This compound influences the expression and interaction of key proteins involved in apoptosis regulation. In AML cells, DAP treatment leads to a decrease in the expression of the anti-apoptotic proteins BCL-xL and BCL-2. oncotarget.com This contributes to the induction of apoptosis observed in these cells. oncotarget.com
Furthermore, DAP affects the interaction between PDK1 and BCL-xL. In AML cells, DAP treatment was found to decrease the interaction between PDK1 and BCL-xL. oncotarget.com It is proposed that active PDK1 blocks the CBL-b E3 ligase, preventing the degradation of proteins like BCL-xL. oncotarget.com Inhibition of PDK1 by DAP releases this block, leading to the degradation of BCL-xL. oncotarget.com
Interestingly, while DAP decreases the interaction between PDK1 and BCL-xL, it was observed to increase the interaction between PI3K and both BCL-2 and the pro-apoptotic protein BAX. oncotarget.com This suggests a complex interplay of protein interactions following PDK1 inhibition by DAP, ultimately shifting the balance towards apoptosis. oncotarget.com
Synergistic Therapeutic Strategies in Cancer Treatment
Combination with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs)
Studies have explored the synergistic anti-cancer effects of combining this compound with Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) like erlotinib (B232) and gefitinib. nih.gov This combination has shown promise in non-small cell lung cancer (NSCLC) cell lines and xenograft models. nih.gov The rationale for this combination lies in targeting different critical pathways for cancer cell survival and proliferation. nih.govnih.gov While EGFR-TKIs target the EGFR signaling pathway, DAP, as a PDK inhibitor, targets cellular metabolism. nih.govnih.gov The combined treatment has been observed to further suppress the EGFR signaling pathway compared to either agent alone and significantly promote apoptosis. nih.gov
Overcoming Drug Resistance in Non-Small Cell Lung Cancer (NSCLC) Models
A significant challenge in cancer therapy is the development of acquired drug resistance. The combination of this compound and EGFR-TKIs has been shown to be a potential strategy to overcome TKI-induced resistance in NSCLC. doi.orgnih.gov Synergistic anti-cancer effects were observed in NSCLC cell lines with EGFR mutations, including a gefitinib-induced resistant cell line. nih.gov This suggests that the addition of DAP may help to re-sensitize resistant cells to EGFR-TKI treatment. nih.gov The mechanism likely involves the dual targeting of both the EGFR pathway and the metabolic adaptations that contribute to resistance. nih.govnih.gov Further research is needed to fully elucidate the mechanisms of this synergistic action and to facilitate the development of this combination strategy for clinical application. nih.gov
Antimicrobial Efficacy Investigations
The antimicrobial properties of compounds related to this compound have been the subject of some investigation. For instance, chalcones synthesized from 2,4-dichloroacetophenone and various aromatic aldehydes have been evaluated for their antimicrobial activity. ijlpr.com In one study, certain chalcone (B49325) derivatives demonstrated broad-spectrum antibacterial activity. ijlpr.com Specifically, compounds with chloro, dichloro, and bromo groups showed moderate to considerable antifungal activity against Aspergillus niger and Candida albicans. ijlpr.com
Another study synthesized hydrazine (B178648) analogs of 2,4-dichloroacetophenone and tested their efficacy against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and yeast-like fungi (Candida tropicalis). nih.gov The presence of chloro groups in the substituted benzothiazole (B30560) structure was noted to enhance both antibacterial and antifungal activities. nih.gov Additionally, research on 1,2,3-triazole compounds derived from 2,4-dichloroacetophenone has also been conducted, with some derivatives showing inhibitory effects against various fungi. atlantis-press.com However, a study synthesizing chalcones from 2,4-dichloroacetophenone and testing them against E. coli, P. aeruginosa, and S. epidermidis did not observe any antimicrobial activity for the chalcones themselves, although their thiochalcone derivatives did show activity. kingston.ac.uk
Interactive Data Table: Antimicrobial Activity of 2,4-Dichloroacetophenone Derivatives
| Compound Type | Target Organism(s) | Observed Activity |
| Chalcones | Aspergillus niger, Candida albicans | Moderate to considerable antifungal activity |
| Hydrazine analogs | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida tropicalis | Enhanced antibacterial and antifungal activity |
| 1,2,3-triazoles | Various fungi | Inhibitory effects |
| Chalcones | E. coli, P. aeruginosa, S. epidermidis | No activity |
| Thiochalcones | E. coli, P. aeruginosa, S. epidermidis | Active |
Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens
Derivatives of this compound have demonstrated notable antibacterial properties. Research indicates that these compounds exhibit a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. ijlpr.comresearchgate.net The effectiveness of these compounds is often influenced by the specific bacterial strain and the structural modifications of the dichloroacetophenone molecule.
For instance, some synthesized chalcone derivatives of 2,4-dichloroacetophenone have shown significant antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. ijlpr.com Similarly, other studies have reported the antibacterial efficacy of related thiazine (B8601807) compounds against pathogens including Staphylococcus aureus, Streptococcus sp., Pseudomonas sp., and Salmonella Typhi. ejbps.comjetir.orgresearchgate.net The structural differences in the cell membranes of Gram-positive and Gram-negative bacteria are believed to contribute to the varying degrees of susceptibility observed.
Interactive Data Table: Antibacterial Activity of this compound Derivatives
| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| Chalcone Derivatives | Bacillus subtilis | Escherichia coli | ijlpr.com |
Antifungal Activity Against Fungal Strains
In addition to antibacterial effects, this compound derivatives have been evaluated for their potential as antifungal agents. Studies have shown that certain derivatives can inhibit the growth of common fungal pathogens. For example, some imidazole-containing derivatives have demonstrated activity against Candida albicans and Aspergillus niger. The antifungal efficacy is often linked to the specific chemical structure of the derivative.
Azole derivatives of this compound, for instance, have been synthesized and tested for their antifungal properties against various Candida species, including drug-resistant strains. nih.govjrespharm.commdpi.com These studies highlight the potential of these compounds in the development of new antifungal therapies.
Interactive Data Table: Antifungal Activity of this compound Derivatives
| Compound Type | Fungal Strains | Reference |
|---|---|---|
| Imidazole Derivatives | Candida albicans, Aspergillus niger |
Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition, Alkylating Agent Activity)
The antimicrobial effects of this compound and its derivatives are believed to stem from several mechanisms of action at the cellular level.
Membrane Disruption: One proposed mechanism is the disruption of the microbial cell membrane. The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately causing cell death. Some studies on related benzophenone (B1666685) compounds suggest that they act on the bacterial cell wall. frontiersin.org
Enzyme Inhibition: Another significant mechanism is the inhibition of essential microbial enzymes. For instance, azole derivatives of this compound are thought to target and inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The inhibition of ergosterol synthesis disrupts the integrity of the fungal cell membrane, leading to the observed antifungal activity.
Alkylating Agent Activity: The presence of the dichloroacetyl group suggests that this compound could act as an alkylating agent. This reactivity could lead to the covalent modification of nucleophilic functional groups present in essential biomolecules such as proteins and nucleic acids, thereby disrupting their normal function and leading to microbial cell death.
These proposed mechanisms, which include the inhibition of cell wall synthesis, alteration of plasma membrane integrity, and disruption of key metabolic pathways, are common strategies for antimicrobial action. mdpi.com
Enzyme Interaction Studies beyond Pyruvate Dehydrogenase Kinases
While the inhibitory effects of this compound on pyruvate dehydrogenase kinases (PDKs) are well-documented, research has also explored its interactions with other enzymes. medicinacomplementar.com.brsci-hub.rusemanticscholar.org These studies aim to understand the broader biological effects of the compound and its potential for off-target interactions.
Though specific studies detailing the interaction of this compound with a wide range of other enzymes are limited in the provided context, the general understanding of its reactivity as a potential alkylating agent suggests that it could interact with various proteins containing nucleophilic residues. Further research is necessary to fully elucidate the spectrum of enzymes that may be affected by this compound and the functional consequences of such interactions.
Structure Activity Relationship Sar and Structural Modification Studies
Influence of Halogen Substituents on Bioactivity and Reactivity
Halogen atoms are frequently incorporated into drug candidates to improve properties such as potency and metabolic stability. frontiersin.orgfrontiersin.org The type and position of halogen substituents on the aromatic ring of 2,2-dichloroacetophenone significantly modulate its bioactivity and chemical reactivity.
Positional Isomer Effects on Enzymatic Activity and Steric Hindrance
The placement of substituents on the phenyl ring of dichloroacetophenone derivatives has a marked effect on their biological activity. For instance, in studies of dichloroacetophenone analogs as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), meta-substituted compounds showed significant improvements in antiproliferative activity compared to the parent compound, this compound (DAP). doi.org Notably, compound 35 in a related study demonstrated a potent IC₅₀ value of 200 nM against NCI-H1975 cancer cells, although its direct inhibition of PDKs was moderate, suggesting other mechanisms may contribute to its anti-tumor effect. doi.org
In contrast, the introduction of bulky substituents at the ortho-positions of the acetophenone (B1666503) can lead to significant steric hindrance. For example, in 2,6-dichloroacetophenone, the acetyl group is forced out of the plane of the benzene (B151609) ring, with the angle of twist estimated to be as high as 90 degrees. cdnsciencepub.com This conformational change can dramatically impact how the molecule interacts with enzyme active sites.
Furthermore, the position of halogen substituents influences the rate of nucleophilic aromatic substitution (NAS) reactions. Electron-withdrawing groups, including halogens, placed at the ortho- or para-positions to a leaving group accelerate the reaction more effectively than when placed at the meta-position. masterorganicchemistry.comnumberanalytics.com This is due to the ability of ortho and para substituents to delocalize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.com
Impact of Different Halogen Types (e.g., Bromine, Fluorine) on Electrophilicity and Lipophilicity
Different halogens exert distinct electronic and physicochemical effects. The electronegativity of halogens increases reactivity in nucleophilic aromatic substitution, making aryl fluorides significantly more reactive than other aryl halides. iscnagpur.ac.in This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, rather than the breaking of the C-F bond. masterorganicchemistry.comiscnagpur.ac.in
Introducing halogen atoms, particularly chlorine or bromine, into a phenyl scaffold can increase the electron-withdrawing capacity of the aromatic ring through their inductive effect. frontiersin.orgfrontiersin.org This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. frontiersin.orgfrontiersin.org
Halogens, with the exception of fluorine to some extent, generally increase the lipophilicity of a molecule. thieme-connect.comstackexchange.com This is attributed to their larger size and polarizable electron shells, which enhance London dispersion forces with nonpolar media. stackexchange.com The presence of chlorine substituents, for instance, enhances the lipophilicity of certain compounds, making them candidates for agrochemical formulations. vulcanchem.com The relationship between halogen type, lipophilicity, and biological activity is complex. In a series of cobalt bis(dicarbollide) derivatives, it was found that increasing the atomic mass of the halogen substituent improved biological activity, with the iodine-substituted derivative showing the most selective antibacterial action. rsc.org
Modifications at the Acetyl Group and Aromatic Ring
Modifications to the acetyl group and the aromatic ring of this compound are key strategies for modulating its interaction with biological targets and its chemical reactivity.
Effect on Binding to Hydrophobic Enzyme Pockets
The N-acetyl group of ligands often binds to hydrophobic cavities within enzyme active sites. nih.gov The methyl group of acetate (B1210297), for example, has been shown to locate within a hydrophobic pocket in the active site of acetate kinase, formed by residues such as Val93, Leu122, Phe179, and Pro232. nih.gov Altering this pocket by mutating these residues significantly increases the Km for acetate, highlighting the importance of these hydrophobic interactions for substrate binding. nih.gov
In the case of acetyl-CoA carboxylase inhibitors like haloxyfop (B150297) and diclofop, these molecules bind at the dimer interface of the carboxyltransferase (CT) domain. pnas.org This binding induces conformational changes that create a highly conserved hydrophobic pocket, demonstrating that modifications leading to favorable interactions within such pockets are crucial for potent inhibition. pnas.org Similarly, for this compound derivatives targeting PDK1, the aniline (B41778) skeleton of one potent inhibitor was found to be "sandwiched" by conserved hydrophobic residues, contributing to its improved biochemical activity. lookchem.comnih.gov
Influence on Nucleophilic Aromatic Substitution Reactivity
The reactivity of the aromatic ring in nucleophilic aromatic substitution (NAS) is heavily influenced by the substituents it carries. numberanalytics.comorgosolver.com Electron-withdrawing groups, such as the nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups, activate the ring towards nucleophilic attack by reducing its electron density. numberanalytics.com The dichloroacetyl group itself is electron-withdrawing, and its presence can facilitate NAS reactions on the phenyl ring.
The rate and feasibility of NAS reactions are dependent on the presence and position of these activating groups relative to a leaving group. numberanalytics.com For a successful NAS reaction to occur, an electron-withdrawing group is often required to be ortho or para to the leaving group to stabilize the negatively charged intermediate. libretexts.org Conversely, electron-donating groups, like alkyl and alkoxy groups, deactivate the ring towards NAS. numberanalytics.com Therefore, modifications to the aromatic ring of this compound by introducing additional electron-withdrawing or electron-donating groups can be used to fine-tune its reactivity in synthetic applications.
Design and Synthesis of Novel this compound Derivatives
The core scaffold of this compound serves as a versatile starting point for the synthesis of new biologically active molecules. researchgate.net A common synthetic strategy involves the Friedel-Crafts acylation of substituted benzenes. For example, 2',4'-dichloroacetophenones can be produced by acetylating a crude mixture of dichlorobenzenes with reagents like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.comgoogle.com
Building upon this core, a variety of derivatives have been synthesized. For instance, novel dichloroacetophenones have been developed as potent inhibitors of pyruvate dehydrogenase kinases (PDKs). doi.orgresearchgate.netdovepress.com Structure-activity relationship studies have guided these synthetic efforts, leading to the discovery of compounds with significantly improved potency and selectivity. doi.orgdovepress.com One study reported the development of dichloroacetophenone biphenylsulfone ethers, with IC₅₀ values as low as 86 nM against PDK1. dovepress.com Another study identified a derivative, 6u , which inhibited PDKs with an EC₅₀ of 0.09 µM and showed promising antitumor activity in a xenograft model. nih.gov
Other synthetic modifications include the preparation of oxime ether derivatives from 2',4'-dichloroacetophenone (B156173) for potential fungicidal applications. jst.go.jp Additionally, dichloroacetophenone derivatives have been developed as bioconjugation reagents for creating disulfide bridges in peptides under mild, biocompatible conditions. acs.orgresearchgate.net These examples underscore the broad utility of the this compound scaffold in medicinal chemistry and chemical biology.
Development of Hybrid Scaffolds for Enhanced Therapeutic Properties
Initial studies identified this compound (DAP) as an inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme family that has garnered significant attention as a therapeutic target in cancer metabolism. lookchem.comdoi.org However, DAP itself exhibits weak potency and suboptimal selectivity. doi.orgresearchgate.net This prompted the development of hybrid molecules, where the dichloroacetophenone core is combined with other chemical moieties to enhance its therapeutic profile, particularly as anticancer agents.
A significant breakthrough was the creation of a novel hybrid scaffold, dichloroacetophenone biphenylsulfone ether. dovepress.comnih.gov This SAR study led to the discovery of compounds with markedly improved inhibitory activity against PDHK1. dovepress.comnih.gov For instance, the introduction of an acetate ethyl ester and acetamide (B32628) groups at the 2'-position of the biphenylsulfone ether scaffold resulted in potent inhibitors. nih.gov Compound 31 (with an acetate ester) showed a stronger PDHK1 inhibitory potency (IC₅₀ = 86 nM) than the amide analog 32 (IC₅₀ = 140 nM). nih.gov However, compound 32 demonstrated greater selectivity for PDHK1 over other isoforms. nih.gov
Another successful strategy involved incorporating triphenylphosphonium cations into a dichloroacetophenone derivative. researchgate.net This modification aimed to target the mitochondria, leading to the discovery of novel tumor-specific PDK1 inhibitors. researchgate.net Compound 1f , a product of this strategy, was found to inhibit PDK1 with an EC₅₀ value of 0.12 μM and significantly reduced the proliferation of NCI-H1650 cancer cells. researchgate.net
Further SAR analyses on substituted dichloroacetophenones identified compounds 54 , 55 , and 64 as potent and selective PDK1 inhibitors that effectively suppressed tumor growth. doi.orgresearchgate.net Compound 6u was also identified as a potent inhibitor of PDKs with an EC₅₀ of 0.09 μM, which displayed significant antitumor activity in an A375 xenograft model. lookchem.comnih.gov These studies collectively demonstrate that hybridizing the this compound scaffold is a highly effective strategy for developing potent and selective enzyme inhibitors for therapeutic use.
| Compound | Hybrid Scaffold Type | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Compound 31 | Dichloroacetophenone biphenylsulfone ether | PDHK1 | IC₅₀ | 86 nM | dovepress.comnih.govnih.gov |
| Compound 32 | Dichloroacetophenone biphenylsulfone ether | PDHK1 | IC₅₀ | 140 nM | dovepress.comnih.govnih.gov |
| Compound 1f | Triphenylphosphonium derivative | PDK1 | EC₅₀ | 0.12 μM | researchgate.net |
| Compound 64 | Substituted dichloroacetophenone | PDK1 | Kd | 0.58 μM | researchgate.net |
| Compound 6u | Substituted dichloroacetophenone | PDKs | EC₅₀ | 0.09 μM | lookchem.comnih.gov |
Computational SAR Modeling and Prediction
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become indispensable tools for understanding and predicting the activity of this compound derivatives. These approaches provide critical insights into the molecular interactions that govern their biological effects, thereby guiding the rational design of more potent and selective compounds. lookchem.comnih.gov
Molecular docking studies have been instrumental in elucidating the binding modes of dichloroacetophenone-based inhibitors within the active sites of their target enzymes. For example, the potent PDK inhibitor, compound 6u , was modeled to understand its enhanced activity. lookchem.comnih.gov Docking simulations suggested that it forms direct hydrogen bonds with key amino acid residues, Serine 75 and Glutamine 61, in the PDK1 binding pocket. Furthermore, the aniline skeleton of compound 6u was shown to be "sandwiched" by conserved hydrophobic residues (Phenylalanine 78 and Phenylalanine 65), an interaction that contributes significantly to its improved biochemical activity. lookchem.com
Similarly, computational modeling was crucial in the discovery of DAP analog 9 as a hit compound that binds to an allosteric pocket of PDHK1. dovepress.comnih.govnih.gov This binding mode hypothesis, derived from molecular modeling, served as the foundation for a subsequent SAR campaign. Novel analogs were designed and synthesized specifically to probe and confirm the importance of interactions with key residues like Phenylalanine 180 and Tyrosine 411 within this allosteric site. dovepress.comnih.govnih.gov These computational predictions provide a structural basis for understanding ligand binding and activation, which is invaluable for guiding future drug design efforts. acs.org
| Compound | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Compound 6u | PDK1 | Ser75, Gln61 | Hydrogen Bonding | lookchem.com |
| Phe78, Phe65 | Hydrophobic Interaction (Sandwiching) | lookchem.com | ||
| DAP Analog 9 | PDHK1 (Allosteric Site) | Phe180, Tyr411 | Binding Interaction | dovepress.comnih.govnih.gov |
| Hydrophobic Core | Hydrophobic Interaction | dovepress.comnih.gov |
Environmental Fate and Degradation Studies
Degradation Pathways in Environmental Matrices
Degradation is a key process that determines the persistence of a chemical in the environment. It can occur through the action of light (photolysis), microorganisms (biotransformation), or chemical reactions such as hydrolysis.
Direct experimental data on the photolytic degradation of 2,2-dichloroacetophenone is limited in publicly available scientific literature. However, the photochemical behavior of structurally related compounds, such as acetophenone (B1666503) and other chlorinated aromatic ketones, can provide insights into potential degradation pathways.
Aromatic ketones are known to absorb light in the environmentally relevant UV spectrum, which can initiate photochemical reactions. The presence of chlorine atoms on the acetyl group can influence the electronic properties of the molecule and, consequently, its photochemical reactivity. Photolysis in aqueous environments can proceed through direct absorption of light (direct photolysis) or via reactions with photochemically generated reactive species like hydroxyl radicals (indirect photolysis). For related compounds like chloroacetophenone, volatile losses from surface waters can be a significant disappearance process. chemicalbook.com
The degradation of phenolic compounds, which can be intermediates of more complex molecules, is known to be enhanced by photocatalysts, proceeding through the formation of intermediate compounds before the aromatic ring is broken down into aliphatic organic acids. mdpi.com
The biodegradation of chloroacetophenones has been the subject of specific research, indicating that microbial metabolism is a significant pathway for their degradation.
An early study successfully isolated a microorganism, identified as an Arthrobacter species, capable of utilizing acetophenone as its sole source of carbon and energy. This bacterium and its cell-free extracts were also shown to metabolize chlorinated acetophenones. The primary metabolic pathway for acetophenone involves an oxygen-insertion reaction catalyzed by the enzyme acetophenone oxygenase, which converts acetophenone to phenyl acetate (B1210297). This ester is then hydrolyzed to phenol (B47542) and acetate. The study demonstrated that this metabolic capability extends to chlorinated variants of acetophenone.
Further research has explored the transformation of this compound in anaerobic sediments. In these environments, the compound undergoes reduction through two primary pathways:
Hydride Transfer: Reduction of the carbonyl group to form 2,2-dichloro-1-phenylethanol.
Electron Transfer: Reductive dechlorination of the acetyl group to form 2-chloroacetophenone (B165298), which can be further reduced.
The table below summarizes the observed microbial transformations for this compound and its parent compound, acetophenone.
| Compound | Microorganism/System | Transformation Pathway | Metabolites Identified |
|---|---|---|---|
| Acetophenone | Arthrobacter sp. | Oxygen insertion, followed by hydrolysis | Phenyl acetate, Phenol, Acetate |
| This compound | Anaerobic Sediment Microcosm | Reductive Dechlorination (Electron Transfer) | 2-Chloroacetophenone |
| This compound | Anaerobic Sediment Microcosm | Carbonyl Reduction (Hydride Transfer) | 2,2-Dichloro-1-phenylethanol |
These findings indicate that this compound can be transformed under both aerobic and anaerobic conditions by microbial communities.
Generally, compounds with acyl halides or alpha-halo ketone structures can be susceptible to hydrolysis. The two chlorine atoms on the alpha-carbon of this compound are electron-withdrawing, which could make the carbonyl carbon more susceptible to nucleophilic attack by water. However, without experimental data, the rate of this process remains speculative. For other chlorinated pesticides, hydrolysis rates are shown to be highly pH-dependent. pku.edu.cn The persistence of organic pollutants is governed by a combination of processes including hydrolysis, with degradation rates being influenced by both the substance's properties and environmental conditions. nih.gov
Analytical Methodologies for Environmental Monitoring of this compound and Metabolites
The effective monitoring of this compound and its potential environmental metabolites necessitates robust analytical methods capable of detecting and quantifying these compounds at trace levels. Sample preparation is a critical preceding step, often involving solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and pre-concentrate the analytes from complex environmental matrices such as water, soil, or sediment. nih.gov The selection of an appropriate analytical technique is paramount for achieving the required sensitivity and selectivity.
Advanced Chromatographic and Spectrometric Techniques for Trace Analysis
For the trace analysis of organic micropollutants like this compound, hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable. e3s-conferences.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common separation techniques, while mass spectrometry (MS) is the preferred detection method due to its high selectivity and sensitivity. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of volatile and semi-volatile organic compounds. nih.gov this compound, due to its chemical structure, is amenable to GC analysis. The sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. Multidimensional gas chromatography (MDGC-MS) can be employed to resolve complex matrix effects, enhancing the accuracy of quantification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly versatile and particularly useful for compounds that are less volatile or thermally labile. nih.gov Ultra-high-performance liquid chromatography (UHPLC) systems offer faster analysis times and improved resolution compared to conventional HPLC. mdpi.com In LC-MS/MS, after chromatographic separation, the analyte enters the mass spectrometer where a specific precursor ion is selected, fragmented, and then specific product ions are monitored. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and sensitivity, significantly reducing background interference and allowing for very low detection limits. nih.govnih.gov
Advanced High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry, often coupled with GC or LC, provide high-resolution and accurate mass data. lcms.cz This capability allows for the confident identification of unknown metabolites of this compound by determining their elemental composition. Direct analysis techniques such as Direct Analysis in Real Time (DART) coupled with HRMS can offer rapid screening of environmental samples with minimal preparation. lcms.cz
Below is a table summarizing the typical performance of these advanced analytical techniques for the analysis of related chloro-organic compounds in environmental samples.
| Analytical Technique | Typical Sample Matrix | Common Pre-concentration | Limit of Detection (LOD) | Key Advantages |
| GC-MS | Water, Soil | LLE, SPE | Low ng/L to µg/L | High separation efficiency for volatile compounds, extensive spectral libraries for identification. nih.gov |
| MDGC-MS | Complex matrices (e.g., Wine) | SPE | ng/L range | Excellent resolution of co-eluting matrix components, enhanced selectivity. nih.gov |
| LC-MS/MS | Water, Wastewater | SPE | Sub-ng/L to ng/L | High sensitivity and selectivity, suitable for a wide range of polarities and volatilities. nih.gov |
| UHPLC-HRMS (Orbitrap) | Water | Direct Injection, SPE | ng/L range | High mass accuracy for unambiguous identification of parent compounds and metabolites. lcms.cz |
Stable Isotope Analysis for Source Identification
Stable isotope analysis is a powerful tool for tracing the sources and transformation pathways of environmental contaminants. This is achieved through two primary approaches: compound-specific isotope analysis (CSIA) and the use of isotopically labeled standards in an isotope dilution assay (IDA).
Isotope Dilution Analysis (IDA): This is considered the gold standard for quantitative analysis in environmental chemistry. nih.gov In this method, a known quantity of an isotopically labeled version of the target analyte (e.g., this compound labeled with ¹³C or ²H) is added to the sample at the beginning of the analytical procedure. This labeled compound serves as an internal standard. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract (typically via GC-MS or LC-MS/MS), highly accurate and precise quantification can be achieved, correcting for matrix effects and procedural losses. nih.gov This method was successfully used for the quantification of the related compound 2-aminoacetophenone (B1585202) in wine. nih.gov
Compound-Specific Isotope Analysis (CSIA): This technique measures the natural abundance ratio of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) within the contaminant molecule itself. Abiotic and biotic degradation processes often exhibit kinetic isotope effects, where molecules containing the lighter isotope react slightly faster than those with the heavier isotope. This results in a progressive enrichment of the heavier isotope in the residual contaminant pool. By measuring the isotopic signature of this compound at a contaminated site, it is possible to identify whether degradation is occurring and potentially distinguish between different degradation pathways. Furthermore, if potential sources of the contaminant have distinct isotopic signatures, CSIA can be used to differentiate between pollution sources.
The application of these stable isotope techniques provides a higher level of certainty in both the quantification of this compound in environmental samples and in the assessment of its environmental fate and origin.
Future Research Directions and Unaddressed Challenges
Elucidation of Complete Toxicological Profiles at a Mechanistic Level
Currently, the toxicological data for 2,2-dichloroacetophenone is largely incomplete. Safety data sheets indicate that it causes skin and serious eye irritation, and may be harmful if inhaled, potentially causing respiratory irritation. echemi.comchemicalbook.comnih.govcoleparmer.com However, detailed mechanistic studies are lacking. Future research must focus on a thorough investigation of its toxicological profile. This includes studies on its potential for germ cell mutagenicity, carcinogenicity, and reproductive toxicity, for which there is currently no available data. chemicalbook.com Understanding the mode of toxic action is critical; for instance, its isomer, 2',4'-dichloroacetophenone (B156173), is classified as an electrophile. nies.go.jp A deeper understanding of how this compound interacts with biological systems at a molecular level is necessary to fully assess its risk to human health.
Development of Highly Selective Derivatives for Targeted Therapies
Recent studies have highlighted the potential of dichloroacetophenone derivatives as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), a target in cancer therapy. doi.orgdoi.org However, the parent compound, dichloroacetophenone (DAP), has shown suboptimal kinase selectivity, potentially leading to off-target effects. doi.org Research has demonstrated that modifications to the dichloroacetophenone structure can lead to derivatives with improved potency and selectivity for PDK1. doi.orgnih.govdovepress.comnih.gov For example, the development of dichloroacetophenone biphenylsulfone ethers has yielded compounds with strong PDK1 inhibition and significant anticancer effects in non-small cell lung cancer models. doi.orgdovepress.comnih.gov Future research should continue to explore the synthesis and structure-activity relationships of novel dichloroacetophenone derivatives to develop highly selective and potent therapeutic agents. doi.orgnih.gov This includes creating derivatives that minimize off-target activities, such as those affecting the AKT and EGFR/ERK signaling pathways. doi.org
Sustainable and Scalable Synthetic Pathways
Current synthetic methods for this compound and its derivatives often rely on traditional chemical processes that may not be environmentally friendly or easily scalable. For instance, the chlorination of acetophenone (B1666503) can be a lengthy process. orgsyn.org There is a pressing need to develop more sustainable and scalable synthetic routes. Green chemistry approaches, such as the one proposed for 2,2-dialkoxyacetophenone derivatives using alcohols and a base as raw materials, offer a promising direction. google.com This method is described as simple, with few by-products, and does not produce toxic or environmentally harmful substances. google.com Another approach involves the oxidation-chlorination of styrene (B11656), which uses inexpensive and low-toxicity starting materials under mild conditions. google.com Further research into catalytic systems and alternative reagents will be key to creating more efficient, cost-effective, and environmentally benign manufacturing processes.
Advanced Materials Applications and Polymer Chemistry
This compound has shown utility as an initiator in polymer chemistry, specifically in single electron transfer–living radical polymerization (SET-LRP). acs.orgrsc.org It has been used to initiate the polymerization of various monomers, including methacrylates. acs.orgtandfonline.com The geminal dichloro groups are thought to reduce steric hindrance, which is advantageous in photoinitiation chemistry. Future research could explore the full potential of this compound and its derivatives in the synthesis of novel polymers and advanced materials. This could include the development of materials with specific properties, such as enhanced thermal stability or chemical resistance, by incorporating the dichloroacetophenone moiety into polymer backbones or as a functional group. chemimpex.com
Comprehensive Environmental Risk Assessment and Remediation Strategies
The environmental fate and potential for contamination by this compound are not well understood. While some data on its isomer, 2',4'-dichloroacetophenone, exists in the context of pesticide degradation, specific information for the 2,2-isomer is scarce. mdpi.com A comprehensive environmental risk assessment is necessary, including studies on its persistence, bioaccumulation potential, and mobility in soil and water. chemicalbook.com Furthermore, there is a need to develop effective remediation strategies for potential contamination. Techniques that have shown promise for other chlorinated compounds, such as in-situ bioremediation, chemical oxidation, nanoremediation, and phytoremediation, could be investigated for their efficacy in degrading or removing this compound from the environment. numberanalytics.com
Q & A
Q. What are the recommended synthetic routes for 2,2-dichloroacetophenone, and how can purity be validated?
The synthesis of dichloroacetophenone derivatives often involves Friedel-Crafts acylation or halogenation of acetophenone precursors. For example, 2',4'-dichloroacetophenone (CAS 2234-16-4) can be synthesized via chlorination of acetophenone using aluminum chloride (AlCl₃) as a catalyst under controlled conditions . Purity validation typically employs high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), with structural confirmation via NMR and IR spectroscopy. The IR spectrum of 2',4'-dichloroacetophenone, for instance, shows characteristic carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-Cl vibrations at ~700 cm⁻¹ .
Q. How does the electronic environment of dichloroacetophenone derivatives influence their reactivity in nucleophilic substitution reactions?
Electron-withdrawing substituents (e.g., chlorine atoms at the ortho/para positions) enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. For example, 2-bromo-2',4'-dichloroacetophenone (CAS 2631-72-3) undergoes efficient substitution reactions due to the electron-deficient aromatic ring, which polarizes the carbonyl group and stabilizes transition states . This property is exploited in synthesizing disulfide-bridged conjugates under physiological conditions .
Q. What are the stability considerations for storing dichloroacetophenone derivatives, and what analytical methods detect degradation?
Dichloroacetophenones are sensitive to moisture and light. Storage recommendations include desiccated environments at 2–8°C under inert gas (e.g., nitrogen). Degradation products, such as hydrolyzed ketones or dehalogenated by-products, can be monitored using LC-MS or thin-layer chromatography (TLC). For instance, 2',4'-dichloroacetophenone (CAS 2234-16-4) has a reported boiling point of 242°C, but prolonged exposure to humidity may reduce shelf life .
Advanced Research Questions
Q. How does this compound (DAP) inhibit pyruvate dehydrogenase kinase 1 (PDHK1), and what is its therapeutic relevance in non-small cell lung cancer (NSCLC)?
DAP analogs bind to the allosteric pocket of PDHK1, disrupting its interaction with the pyruvate dehydrogenase complex (PDC). This inhibition shifts cellular metabolism from glycolysis to oxidative phosphorylation, impairing cancer cell proliferation. In NSCLC xenograft models, DAP derivatives (e.g., dichloroacetophenone biphenylsulfone ether) exhibit IC₅₀ values of 86–140 nM against PDHK1 and reduce tumor growth by >50% at 50 mg/kg doses . Mechanistic studies highlight interactions with Phe180 and Tyr411 residues in PDHK1’s hydrophobic core .
Q. What structure-activity relationship (SAR) insights guide the design of dichloroacetophenone-based protein conjugation linkers?
The para-chloro substituents on the phenyl ring enhance electrophilicity, enabling selective disulfide bridging with cysteine residues in proteins. For example, α,α-dichloroacetophenone derivatives achieve >90% conjugation yields under physiological pH (7.6) with 10% DMSO as a cosolvent. Electron-withdrawing groups at the para position optimize reactivity, while steric hindrance at the ortho position minimizes off-target reactions .
Q. How do dichloroacetophenone derivatives compare to other PDHK inhibitors (e.g., dichloroacetate) in overcoming EGFR-TKI resistance in NSCLC?
Unlike dichloroacetate (DCA), which broadly inhibits PDHK isoforms, DAP analogs exhibit isoform selectivity for PDHK1, reducing off-target effects. In EGFR-TKI-resistant NSCLC cell lines, DAP synergizes with osimertinib by restoring PDC activity and increasing ROS-mediated apoptosis. Preclinical data show a 2.5-fold reduction in tumor volume compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
